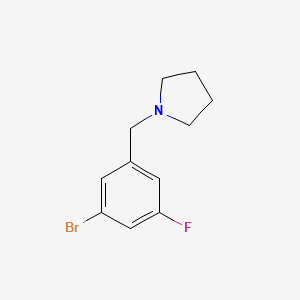
1-(3-Bromo-5-fluorobenzyl)pyrrolidine
Descripción general
Descripción
“1-(3-Bromo-5-fluorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN . It has an average mass of 244.103 Da and a monoisotopic mass of 243.005890 Da .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-fluorobenzyl)pyrrolidine” consists of a pyrrolidine ring attached to a benzyl group that is substituted with bromine and fluorine atoms .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of 1-(3-Bromo-5-fluorobenzyl)pyrrolidine, is widely used in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic properties of drug molecules . The presence of the pyrrolidine structure can influence the stereochemistry of the molecule, which is crucial for the binding affinity and selectivity towards biological targets.
Antiviral Agents
Pyrrolidine derivatives have been studied for their potential as antiviral agents. The modification of nucleoside analogs with pyrrolidine scaffolds has shown promise in inhibiting viral reverse transcriptases, which is a key step in the replication of viruses . This application is particularly relevant in the development of treatments for diseases such as HIV and hepatitis.
Anticancer Therapeutics
The structural diversity offered by pyrrolidine derivatives makes them suitable candidates for anticancer drug design. The bromo and fluoro substituents on the benzyl group of 1-(3-Bromo-5-fluorobenzyl)pyrrolidine can be optimized to target specific cancer cell lines, enhancing the efficacy of chemotherapeutic agents .
Enzyme Inhibition
Pyrrolidine compounds have been identified as effective enzyme inhibitors. They can modulate the activity of enzymes like cholinesterases, which are important in neurological disorders, and carbonic anhydrases, which play a role in various physiological processes . The specific substitution pattern on the pyrrolidine ring can lead to selective inhibition of these enzymes.
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of pyrrolidine derivatives are of significant interest. By interacting with biological pathways that mediate pain and inflammation, these compounds can be developed into new classes of pain relievers and anti-inflammatory drugs .
Pharmacophore in Drug Design
Pyrrolidine rings serve as a pharmacophore in drug design, providing a scaffold that can be decorated with various functional groups to achieve desired biological activities. The 3-Bromo-5-fluorobenzyl substitution on the pyrrolidine ring of the compound could potentially interact with different biological targets, offering a range of therapeutic applications .
Safety and Hazards
The safety data sheet for “1-(3-Bromo-5-fluorobenzyl)pyrrolidine” indicates that it may cause severe skin burns and eye damage. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBJTJSLKHQJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



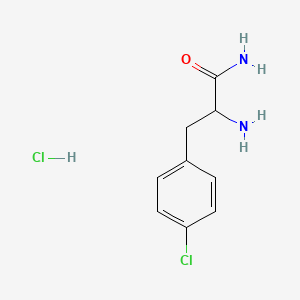
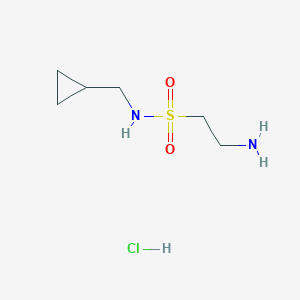
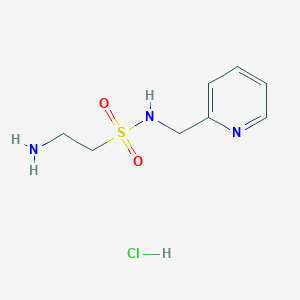
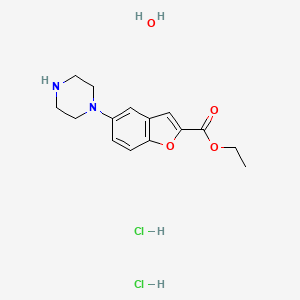
![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)
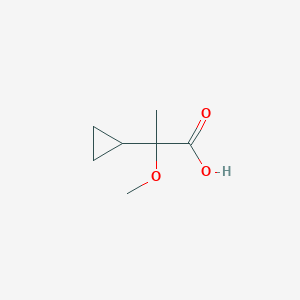
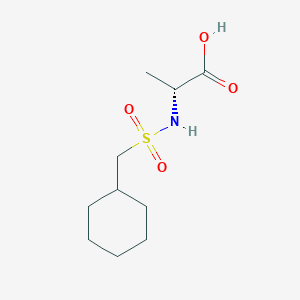
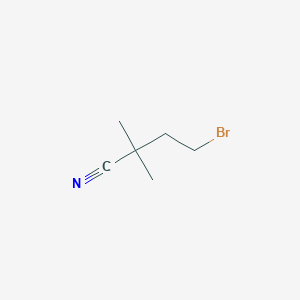
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)


![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)
